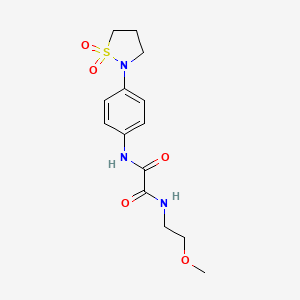

![molecular formula C14H18N2OS B2454525 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone CAS No. 1705229-55-5](/img/structure/B2454525.png)

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone, also known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1970s but has recently gained attention as a new psychoactive substance (NPS) due to its potent analgesic effects and potential for abuse.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 2-azabicyclo[3.2.1]octane scaffold, represented by our compound, holds significant promise in drug discovery. Researchers have utilized it as a key synthetic intermediate in several total synthesis processes. Its challenging structure makes it an interesting scaffold to work with, and its potential pharmacological activity warrants further investigation .

Natural Product Synthesis

Molecules containing highly strained ring systems, such as trans-fused bicyclo[3.3.0]octanes, are notoriously difficult to synthesize. However, recent advancements have enabled the creation of natural products with similar ring systems. Our compound’s core structure contributes to this exciting area of research .

Photochemistry and Photocatalysis

Interest in the 2-azabicyclo[3.2.1]octane system surged after the discovery of cytisine-like alkaloids from the roots and stems of Ormosia hosier. These compounds, part of the hosieine family, exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors. Investigating their photochemical properties and potential applications could lead to novel therapeutic strategies .

Synthetic Organic Chemistry

Researchers have developed regio- and diastereoselective strategies for synthesizing complex bicyclo[3.2.1]octane scaffolds. Our compound’s unique architecture plays a crucial role in these synthetic pathways, allowing access to diverse chemical structures. These efforts contribute to the advancement of synthetic methodologies .

Flow Chemistry and Biomass Valorization

Given its potential as a synthetic intermediate, our compound could find applications in flow chemistry processes. Additionally, its valorization from biomass-derived sources aligns with sustainable practices. Investigating its reactivity and transformations under various conditions could yield valuable insights .

Total Synthesis of Target Molecules

The 2-azabicyclo[3.2.1]octane scaffold has been employed in the total synthesis of various bioactive molecules. Researchers continue to explore its versatility and utility in constructing complex chemical frameworks. These endeavors contribute to the advancement of synthetic chemistry and drug development .

Mechanism of Action

Target of Action

The primary targets of this compound, also known as ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound acts as a highly potent and selective inhibitor against JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . IL-6 is a proinflammatory cytokine that plays a critical role in immune response regulation. By inhibiting JAK1, the compound disrupts the IL-6 signaling pathway, which can help alleviate symptoms in autoimmune diseases .

Pharmacokinetics

The compound is orally bioavailable and demonstrates dose-dependent efficacy . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km . Further preclinical DMPK (Drug Metabolism and Pharmacokinetics) and toxicology studies are conducted to support its clinical development .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . These effects demonstrate the compound’s potential utility in treating autoimmune diseases such as rheumatoid arthritis .

properties

IUPAC Name |

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-18-12-8-10-5-6-11(9-12)16(10)14(17)13-4-2-3-7-15-13/h2-4,7,10-12H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEQLOCABHWNDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454442.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2454445.png)

![7-(furan-2-ylmethyl)-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2454446.png)

![2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2454447.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2454448.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2454450.png)

![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)

![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2454460.png)

![5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2454461.png)

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)